molecular formula C7H15ClFNO B11911849 4-(Fluoromethyl)azepan-4-ol hydrochloride

4-(Fluoromethyl)azepan-4-ol hydrochloride

Cat. No.: B11911849
M. Wt: 183.65 g/mol
InChI Key: QWDHZYMEEXDVML-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)azepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H15ClFNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)azepan-4-ol hydrochloride typically involves the fluoromethylation of azepan-4-ol. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)azepan-4-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

4-(Fluoromethyl)azepan-4-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 4-Methylazepan-4-ol hydrochloride
  • 4-Chloromethylazepan-4-ol hydrochloride
  • 4-Bromomethylazepan-4-ol hydrochloride

Comparison: 4-(Fluoromethyl)azepan-4-ol hydrochloride is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H15ClFNO

Molecular Weight

183.65 g/mol

IUPAC Name

4-(fluoromethyl)azepan-4-ol;hydrochloride

InChI

InChI=1S/C7H14FNO.ClH/c8-6-7(10)2-1-4-9-5-3-7;/h9-10H,1-6H2;1H

InChI Key

QWDHZYMEEXDVML-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(CF)O.Cl

Origin of Product

United States

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